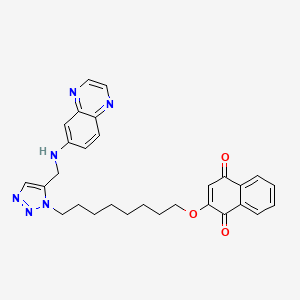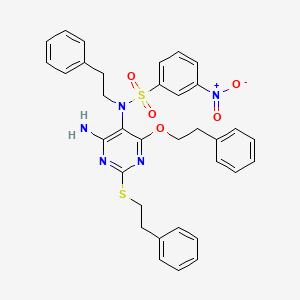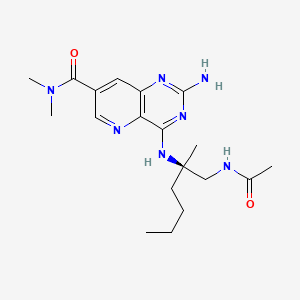
AChE/BChE-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE/BChE-IN-15 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, which plays a crucial role in neurotransmission. Inhibiting these enzymes can be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease .
Vorbereitungsmethoden
The synthesis of AChE/BChE-IN-15 involves several steps. One common method includes the quaternization of the quinuclidine moiety with various groups such as methyl, benzyl, and substituted benzyl groups . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
AChE/BChE-IN-15 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
AChE/BChE-IN-15 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Researchers use it to understand the role of acetylcholinesterase and butyrylcholinesterase in various biological processes.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery.
Wirkmechanismus
AChE/BChE-IN-15 exerts its effects by binding to the active site of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the active sites of these enzymes, and the pathways involved are primarily related to cholinergic neurotransmission .
Vergleich Mit ähnlichen Verbindungen
AChE/BChE-IN-15 is unique in its high selectivity and potency as an inhibitor of both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with applications in treating dementia.
Galantamine: A compound that inhibits acetylcholinesterase and is used for cognitive enhancement in Alzheimer’s patients
This compound stands out due to its balanced inhibition of both enzymes, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C29H30N6O3 |
|---|---|
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
2-[8-[5-[(quinoxalin-6-ylamino)methyl]triazol-1-yl]octoxy]naphthalene-1,4-dione |
InChI |
InChI=1S/C29H30N6O3/c36-27-18-28(29(37)24-10-6-5-9-23(24)27)38-16-8-4-2-1-3-7-15-35-22(20-33-34-35)19-32-21-11-12-25-26(17-21)31-14-13-30-25/h5-6,9-14,17-18,20,32H,1-4,7-8,15-16,19H2 |
InChI-Schlüssel |
TYBCZUGWWXXWSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)OCCCCCCCCN3C(=CN=N3)CNC4=CC5=NC=CN=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)
![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)


![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)




![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)



